molecular formula C21H19ClN2O3 B5170612 Methyl 3-[(1-benzylpyridin-1-ium-4-carbonyl)amino]benzoate;chloride

Methyl 3-[(1-benzylpyridin-1-ium-4-carbonyl)amino]benzoate;chloride

Cat. No.: B5170612
M. Wt: 382.8 g/mol
InChI Key: YPXSYMLSWFQTKR-UHFFFAOYSA-N
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Description

Methyl 3-[(1-benzylpyridin-1-ium-4-carbonyl)amino]benzoate;chloride is a complex organic compound that belongs to the class of pyridinium salts These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(1-benzylpyridin-1-ium-4-carbonyl)amino]benzoate;chloride typically involves a multi-step processThe reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dimethylformamide to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1-benzylpyridin-1-ium-4-carbonyl)amino]benzoate;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new pyridinium salts with different anions .

Scientific Research Applications

Methyl 3-[(1-benzylpyridin-1-ium-4-carbonyl)amino]benzoate;chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(1-benzylpyridin-1-ium-4-carbonyl)amino]benzoate;chloride involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ion can form electrostatic interactions and hydrogen bonds with biological molecules, affecting their function. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(1-benzylpyridin-1-ium-4-carbonyl)amino]benzoate;chloride is unique due to its specific structure, which combines a pyridinium ion with a benzoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 3-[(1-benzylpyridin-1-ium-4-carbonyl)amino]benzoate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3.ClH/c1-26-21(25)18-8-5-9-19(14-18)22-20(24)17-10-12-23(13-11-17)15-16-6-3-2-4-7-16;/h2-14H,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXSYMLSWFQTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=[N+](C=C2)CC3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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